N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide

Catalog No.
S11210268
CAS No.
M.F
C21H19ClN2O5S
M. Wt
446.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophe...

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C21H19ClN2O5S/c1-13-17(24-21(29-13)15-3-5-16(22)6-4-15)10-30(26)11-20(25)23-9-14-2-7-18-19(8-14)28-12-27-18/h2-8H,9-12H2,1H3,(H,23,25)

InChI Key

UIAGAOWWUHAHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CS(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4

N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a synthetic compound characterized by its complex structure which includes a benzodioxole moiety and a sulfinyl group. This compound features a 1,3-benzodioxole ring, which is known for its presence in various bioactive molecules, and a 5-methyl-1,3-oxazole ring that contributes to its unique chemical properties. The compound's structure can be represented as follows:

\text{N 1 3 benzodioxol 5 ylmethyl 2 2 4 chlorophenyl 5 methyl 1 3 oxazol 4 yl methyl}sulfinyl)acetamide}

This compound is of interest due to its potential applications in medicinal chemistry and pharmacology.

The chemical reactivity of N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide can be explored through various reactions typical of sulfinamides and oxazoles. Key reactions may include:

  • Nucleophilic Substitution: The sulfinyl group can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Oxidation: The sulfinyl group may be oxidized to form sulfonamides under specific conditions.
  • Condensation Reactions: The amide functional group can participate in condensation reactions with electrophiles, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in organic synthesis.

Preliminary studies suggest that N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide may exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The presence of the benzodioxole moiety is often linked to anti-inflammatory activities.
  • Potential Anticancer Activity: Some derivatives containing oxazole rings have demonstrated cytotoxic effects on cancer cell lines.

Further research is necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide typically involves multi-step organic synthesis techniques:

  • Formation of the Benzodioxole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the Oxazole Component: The oxazole ring can be formed via condensation reactions between aldehydes and α-amino acids or their derivatives.
  • Coupling Reaction: The final step usually involves coupling the benzodioxole derivative with the oxazole component through a sulfinyl linkage.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Probes: Utilized in biochemical assays to study biological pathways involving sulfinamide and oxazole derivatives.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

Interaction studies are crucial for understanding how N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes related to disease processes could reveal therapeutic potential.
  • Cellular Uptake Studies: Understanding how well this compound penetrates cellular membranes can inform its bioavailability and efficacy.

Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide. These include:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)thiazoleThiazole ringAntimicrobial
5-MethylisoxazoleIsoxazole ringNeuroprotective
Benzodioxole derivativesBenzodioxole coreAnti-inflammatory

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2-{...} lies in its dual functionality provided by both the benzodioxole and oxazole moieties combined with the sulfinamide group, potentially enhancing its biological activity compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

446.0703206 g/mol

Monoisotopic Mass

446.0703206 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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